8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the azabicyclo[3.2.1]octane family, such as:
- 3-(Cyclopropylmethylidene)-8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane
- 8-(5-Fluoropyridine-3-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
Uniqueness
What sets 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane apart is its specific substitution pattern and the presence of the fluoropyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane class, which has garnered attention for its potential pharmacological applications, particularly as a monoamine reuptake inhibitor. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that is characteristic of many biologically active molecules, allowing for specific interactions with biological targets.
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane class act primarily as monoamine reuptake inhibitors . These compounds inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating various neuropsychiatric disorders including depression and anxiety . The inhibition mechanism is primarily mediated through binding to transporter proteins in the central nervous system.
Antidepressant Effects
The biological activity of this compound has been linked to its potential antidepressant effects. It has shown promise in preclinical models for alleviating symptoms associated with mood disorders .
Kappa Opioid Receptor Antagonism
A related study on 8-azabicyclo[3.2.1]octane derivatives demonstrated their efficacy as kappa opioid receptor antagonists . Modifications in the chemical structure led to enhanced selectivity and potency, suggesting that similar modifications could be applied to the compound to optimize its pharmacological profile .
Study on Monoamine Reuptake Inhibition
A notable study investigated the structure-activity relationship (SAR) of various 8-azabicyclo[3.2.1]octane derivatives, revealing that certain modifications significantly enhanced their ability to inhibit monoamine transporters in vitro . The findings suggest that fine-tuning the substituents on the bicyclic core can lead to compounds with improved therapeutic profiles.
Clinical Implications
Clinical implications of these findings indicate that compounds like this compound could be developed further for therapeutic use in treating depression, anxiety disorders, and possibly other conditions responsive to monoamine modulation.
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₄FN₂O |
Molecular Weight | 234.26 g/mol |
Target Receptors | Serotonin Transporter, Dopamine Transporter |
Inhibition Type | Monoamine Reuptake Inhibition |
Potential Applications | Antidepressant, Anxiolytic |
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-9-4-12-2-3-13(5-9)17(12)14(18)10-6-11(15)8-16-7-10/h6-8,12-13H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPKWWEQPCSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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